molecular formula C17H12ClNO5S2 B2954754 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid CAS No. 900019-15-0

3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid

Cat. No.: B2954754
CAS No.: 900019-15-0
M. Wt: 409.86
InChI Key: UZXZVDWVZHXFFU-UHFFFAOYSA-N
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Description

3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C11H8ClNO4S2. This compound is known for its unique structure, which includes a thiophene ring, a chlorobenzenesulfonamido group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminophenol to form 2-(4-chlorobenzenesulfonamido)phenol. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the nitro group yields an amine .

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The sulfonamido group may play a crucial role in binding to biological targets, while the thiophene ring contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO5S2/c18-11-5-7-12(8-6-11)26(22,23)19-13-3-1-2-4-14(13)24-15-9-10-25-16(15)17(20)21/h1-10,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXZVDWVZHXFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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